2-Chlorocyclohex-1-ènecarbaldéhyde

Vue d'ensemble

Description

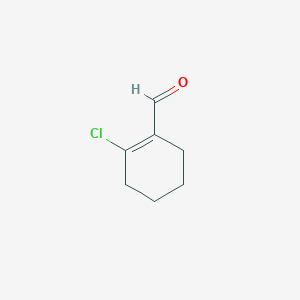

2-Chlorocyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is stable at room temperature but decomposes when exposed to heat and light .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chlorocyclohex-1-enecarbaldehyde has been investigated for its potential anti-proliferative properties. A series of novel chalcones derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted that certain derivatives showed superior cytotoxicity compared to others, indicating the compound's potential as an anticancer agent .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals. For instance, it has been utilized in synthesizing heterocyclic compounds that possess biological activity .

Chemical Biology

Research indicates that 2-chlorocyclohex-1-enecarbaldehyde can act as a precursor for synthesizing compounds that target specific biological pathways. Its derivatives have shown promise in modulating lysophosphatidic acid receptors, which are implicated in several physiological processes and diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of chalcones derived from 2-chlorocyclohex-1-enecarbaldehyde demonstrated their efficacy against cancer cell lines. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity. In vitro tests revealed that certain derivatives exhibited IC values lower than those of standard chemotherapeutic agents, suggesting their potential for further development as anticancer drugs .

Case Study 2: Synthesis of Heterocycles

In another research effort, 2-chlorocyclohex-1-enecarbaldehyde was employed as a starting material for synthesizing various heterocycles with biological activity. The synthetic routes involved multiple steps, including cyclization reactions that resulted in compounds with significant pharmacological profiles .

Méthodes De Préparation

2-Chlorocyclohex-1-enecarbaldehyde can be synthesized by heating 2-chlorocyclohexene with chloroacetaldehyde under appropriate conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Analyse Des Réactions Chimiques

2-Chlorocyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 2-Chlorocyclohex-1-enecarbaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by forming covalent bonds with active sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

2-Chlorocyclohex-1-enecarbaldehyde is unique due to its specific structure and reactivity. Similar compounds include:

2-Chlorocyclohexanone: Differing by the presence of a ketone group instead of an aldehyde group.

2-Chlorocyclohexanol: Differing by the presence of a hydroxyl group instead of an aldehyde group.

Cyclohex-1-enecarbaldehyde: Lacking the chlorine atom, which affects its reactivity and applications.

Activité Biologique

2-Chlorocyclohex-1-enecarbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, characterization, and cytotoxic properties.

Synthesis and Characterization

The synthesis of 2-chlorocyclohex-1-enecarbaldehyde often involves the reaction of chlorinated aldehydes with various aromatic and heterocyclic ketones. A notable study by Kathiravan et al. (2010) describes the synthesis of novel chalcones derived from 2-chlorocyclohex-1-enecarbaldehyde, which were characterized using techniques such as -NMR, -NMR, IR spectroscopy, and mass spectrometry . The structural confirmation was achieved through spectral data indicating specific chemical shifts corresponding to functional groups present in the compound.

Cytotoxicity

The primary focus of research on 2-chlorocyclohex-1-enecarbaldehyde has been its cytotoxic properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds synthesized from 2-chlorocyclohex-1-enecarbaldehyde showed superior cytotoxicity compared to standard anticancer agents, suggesting a promising therapeutic potential with potentially fewer side effects .

The biological activity of 2-chlorocyclohex-1-enecarbaldehyde can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound's structure allows it to engage with amino groups in nucleic acids, which may disrupt critical cellular processes leading to increased apoptosis in cancer cells . Additionally, studies indicate that the presence of the chlorinated moiety enhances its biological activity by influencing the electronic properties and reactivity of the compound .

Case Studies

Several case studies have highlighted the effectiveness of 2-chlorocyclohex-1-enecarbaldehyde derivatives in cancer treatment:

- Chalcone Derivatives : A series of chalcones synthesized from this aldehyde exhibited notable cytotoxicity against human breast cancer cell lines (MCF-7). The study reported IC50 values significantly lower than those for conventional chemotherapeutics .

- Antimicrobial Activity : Research has also investigated the antimicrobial properties of compounds derived from 2-chlorocyclohex-1-enecarbaldehyde, showing efficacy against various bacterial strains. This broadens its potential application beyond oncology .

Data Table: Biological Activities of 2-Chlorocyclohex-1-enecarbaldehyde Derivatives

Propriétés

IUPAC Name |

2-chlorocyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPFOCFIHOUPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473012 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-73-5 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?

A: 2-Chlorocyclohex-1-enecarbaldehyde serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between 2-Chlorocyclohex-1-enecarbaldehyde and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the 2-Chlorocyclohex-1-enecarbaldehyde structure.

Q2: What is the significance of the intramolecular cyclization reactions involving 2-Chlorocyclohex-1-enecarbaldehyde derivatives?

A: Research indicates that derivatives of 2-Chlorocyclohex-1-enecarbaldehyde exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, 2-Chlorocyclohex-1-enecarbaldehyde itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.

Q3: How does the structure of 2-Chlorocyclohex-1-enecarbaldehyde-derived chalcones relate to their cytotoxic activity?

A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.